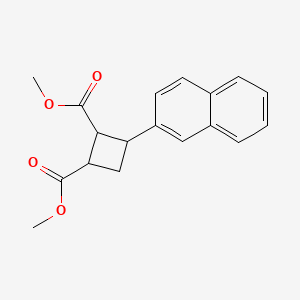
Dimethyl 3-(naphthalen-2-yl)cyclobutane-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 3-(naphthalen-2-yl)cyclobutane-1,2-dicarboxylate is an organic compound characterized by a cyclobutane ring substituted with a naphthalene group and two ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3-(naphthalen-2-yl)cyclobutane-1,2-dicarboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction between a naphthalene derivative and a cyclobutane precursor. The reaction conditions often involve the use of catalysts such as copper(I) salts and solvents like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl 3-(naphthalen-2-yl)cyclobutane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of naphthalene-2-ylcyclobutane-1,2-dicarboxylic acid.
Reduction: Formation of dimethyl 3-(naphthalen-2-yl)cyclobutane-1,2-diol.
Substitution: Formation of substituted cyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl 3-(naphthalen-2-yl)cyclobutane-1,2-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of Dimethyl 3-(naphthalen-2-yl)cyclobutane-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Dimethyl 1,1-cyclobutanedicarboxylate: A structurally related compound with similar ester functional groups.
Naphthalene-2-carboxylic acid derivatives: Compounds with a naphthalene core and carboxylic acid functionalities.
Uniqueness: Dimethyl 3-(naphthalen-2-yl)cyclobutane-1,2-dicarboxylate is unique due to the presence of both a cyclobutane ring and a naphthalene group, which confer distinct chemical and physical properties. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for various research applications .
Eigenschaften
CAS-Nummer |
139265-06-8 |
|---|---|
Molekularformel |
C18H18O4 |
Molekulargewicht |
298.3 g/mol |
IUPAC-Name |
dimethyl 3-naphthalen-2-ylcyclobutane-1,2-dicarboxylate |
InChI |
InChI=1S/C18H18O4/c1-21-17(19)15-10-14(16(15)18(20)22-2)13-8-7-11-5-3-4-6-12(11)9-13/h3-9,14-16H,10H2,1-2H3 |
InChI-Schlüssel |
HFLLMLQBAWGWRM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CC(C1C(=O)OC)C2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















